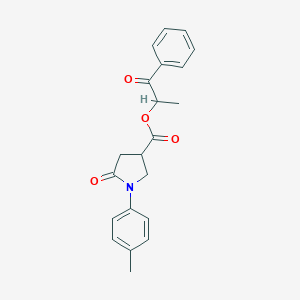
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as PMP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PMP-3 belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential as a therapeutic agent. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one limitation of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One area of research could focus on determining the exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another area of research could focus on optimizing the synthesis method of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent in vivo.
Synthesemethoden
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, which is then reacted with ethyl acetoacetate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another method involves the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which is then esterified with ethyl chloroformate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
Produktname |
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-18(11-9-14)22-13-17(12-19(22)23)21(25)26-15(2)20(24)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3 |
InChI-Schlüssel |
OYWKZHODBZBEOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)








